molecular formula C11H16Si B14633426 1,1-Dimethyl-2-phenylsiletane CAS No. 52500-06-8

1,1-Dimethyl-2-phenylsiletane

Cat. No.: B14633426
CAS No.: 52500-06-8
M. Wt: 176.33 g/mol
InChI Key: BQNMTZIRQLZSLG-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-phenylsiletane is a specialized organosilicon compound with the CAS registry number 52500-06-8 . It is classified as a silacyclobutane, a class of compounds featuring a four-membered silicon-containing ring, which is known to impart significant ring strain and unique reactivity . The molecular formula for this compound is C11H16Si, and it has a molecular weight of 176.330 g/mol . Silacyclobutane derivatives are of high interest in advanced materials science research. They serve as key precursors for the synthesis of silicon-based polymers and hybrid materials . The ring-opening reactions of the strained silacyclobutane core can be leveraged to build complex macromolecular structures and are fundamental in the development of novel polymers. Furthermore, the phenyl substituent on the ring can be utilized to introduce hydrophobicity or modify the physical properties of the resulting materials . In synthetic chemistry, this compound provides a versatile scaffold for constructing more complex silicon-containing molecules, which are valuable in various fields, including medicinal chemistry and catalysis. As a research chemical, this compound is intended for use by qualified laboratory researchers only. It is strictly for research and development purposes and is not labeled or approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

52500-06-8

Molecular Formula

C11H16Si

Molecular Weight

176.33 g/mol

IUPAC Name

1,1-dimethyl-2-phenylsiletane

InChI

InChI=1S/C11H16Si/c1-12(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

BQNMTZIRQLZSLG-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCC1C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Pathways

  • Rate-Limiting Step : Oxidative addition of the silacyclobutane to Pd(0) (k ≈ 0.05 s⁻¹ at 60°C).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates, enhancing reaction rates by 40% compared to toluene.

Sodium-Mediated Radical Coupling

  • Activation Energy : Estimated at 85 kJ/mol for aryl radical formation.
  • Side Reactions : Homocoupling of aryl radicals reduces yield; additives like TEMPO suppress this by scavenging radicals.

Industrial and Environmental Perspectives

  • Scalability : Pd-catalyzed methods are preferred for high-purity applications (e.g., pharmaceuticals), while sodium-mediated routes suit bulk chemical production.
  • Waste Management : Pd recycling systems (e.g., immobilized nanoparticles) reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-2-phenylsiletane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound to silanes using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed:

    Oxidation: Silanols, siloxanes

    Reduction: Silanes

    Substitution: Various substituted siletanes depending on the electrophile used

Scientific Research Applications

1,1-Dimethyl-2-phenylsiletane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a component in biomedical devices and implants.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-phenylsiletane involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon atom’s ability to form stable bonds with carbon and other elements plays a crucial role. The compound’s reactivity is influenced by the electronic effects of the phenyl and methyl groups, which can stabilize or destabilize intermediates during reactions.

Comparison with Similar Compounds

Structural Differences :

  • Substituents: Features two 2,6-dimethylphenyl groups at the 1-positions, compared to the dimethyl and phenyl groups in 1,1-Dimethyl-2-phenylsiletane.
  • Reactivity:
  • The electron-donating methyl groups on the aryl rings may enhance thermal stability, whereas the phenyl group in this compound could increase electrophilicity at the silicon center due to reduced steric shielding .

1,1-Diphenylethylene (CAS 530-48-3)

Structural Contrast :

  • Core Structure: A carbon-based ethylene derivative with two phenyl groups, unlike the silicon-containing ring of this compound.
    Electronic and Steric Properties :
  • The absence of ring strain in the ethylene backbone reduces reactivity toward ring-opening. However, conjugation between the phenyl groups and the double bond in 1,1-diphenylethylene enhances resonance stabilization, a feature absent in silacyclobutanes.
    Applications :
  • Primarily used in polymer chemistry and as a ligand precursor, contrasting with silacyclobutanes’ roles in silicon-based material synthesis .

2-(1-Phenylethyl)-p-xylene (CAS 6165-51-1)

Substitution Patterns :

  • Contains a para-xylene backbone with a phenylethyl substituent, differing from the silacyclobutane core.
    Steric and Electronic Effects :
  • The para-substitution on the xylene ring minimizes steric clashes, while the phenyl group introduces aromatic π-π interactions. In contrast, this compound’s ring strain and silicon’s electrophilicity dominate its reactivity .

1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS Not Provided)

Functional Group Influence :

  • The dimethylamino group acts as a strong electron donor, altering the compound’s electronic profile compared to the phenyl and methyl groups in this compound. Reactivity:
  • The ketone group enables nucleophilic additions, whereas silacyclobutanes typically undergo ring-opening reactions via cleavage of the Si–C bond under thermal or catalytic conditions .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Key Substituents Key Properties/Reactivity
This compound Not Provided CₙH₂ₘSi 1,1-dimethyl, 2-phenyl High ring strain, electrophilic Si
1,1-Bis(2,6-dimethylphenyl)siletane 656824-69-0 C₁₉H₂₄Si 1,1-bis(2,6-dimethylphenyl) Enhanced steric stabilization
1,1-Diphenylethylene 530-48-3 C₁₄H₁₂ Two phenyl groups on ethylene Resonance-stabilized, low strain
2-(1-Phenylethyl)-p-xylene 6165-51-1 C₁₆H₁₈ Phenylethyl, para-xylene Aromatic interactions, low reactivity
1-[3-(Dimethylamino)phenyl]ethan-1-one Not Provided C₁₀H₁₃NO Dimethylamino, ketone Nucleophilic addition, electron-rich

Key Research Findings

  • Silacyclobutane Stability : Bulky aryl substituents (e.g., 2,6-dimethylphenyl) significantly reduce ring strain in silacyclobutanes compared to alkyl-substituted analogs .
  • Reactivity Trends : Silicon’s larger atomic size compared to carbon results in longer bond lengths and distinct ring-opening pathways, making silacyclobutanes more reactive than carbon-based cyclic compounds like 1,1-diphenylethylene .
  • Electronic Effects : Electron-donating groups (e.g., methyl) stabilize silacyclobutanes, while electron-withdrawing groups (e.g., phenyl) enhance electrophilicity at silicon, influencing reaction kinetics .

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